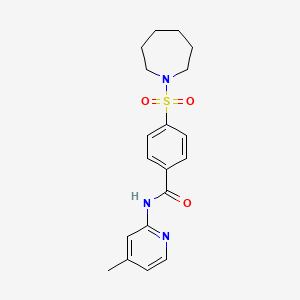

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-10-11-20-18(14-15)21-19(23)16-6-8-17(9-7-16)26(24,25)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFYMXBXXYJYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide typically involves multiple steps:

Formation of the sulfonyl chloride: This step involves the reaction of a suitable sulfonyl precursor with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

Nucleophilic substitution: The sulfonyl chloride intermediate reacts with azepane (hexamethyleneimine) to form the azepan-1-ylsulfonyl derivative.

Amide bond formation: The final step involves the coupling of the azepan-1-ylsulfonyl derivative with 4-methyl-2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.

Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution conditions: Base (e.g., NaOH) or acid (e.g., HCl) catalysis, depending on the specific reaction.

Major Products

Sulfoxides and sulfones: From oxidation reactions.

Amines: From reduction of nitro groups.

Substituted benzamides: From substitution reactions.

Scientific Research Applications

Research suggests that compounds with similar structures may exhibit various biological activities, including:

- Anticancer Activity : Compounds related to sulfonamides have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs .

- Enzyme Inhibition : The presence of the sulfonyl group allows for interactions with key enzymes involved in metabolic pathways. This interaction can lead to competitive inhibition or allosteric modulation, which is crucial for developing therapeutic agents targeting specific diseases.

Drug Discovery

The compound's unique structure makes it suitable for use as a lead compound in drug development. Its potential applications include:

- Targeting Cancer : Given its ability to induce apoptosis in cancer cells, this compound could be further developed into a therapeutic agent for various cancers .

- Infectious Diseases : The structural features may allow it to interact with biological pathways exploited by pathogens, leading to the development of new antimicrobial agents.

Structure–Activity Relationship Studies

The diverse functional groups present in 4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide facilitate the exploration of structure–activity relationships (SAR). Understanding how modifications to its structure influence biological activity can guide the design of more effective analogs.

Case Study 1: Anticancer Properties

A study focused on sulfonamide derivatives demonstrated that certain compounds exhibited significant cytotoxic activity against various human cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation .

Case Study 2: Enzyme Interaction

Research has indicated that similar compounds can inhibit specific enzymes involved in critical metabolic pathways. For instance, sulfonamides have been shown to interfere with dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, highlighting their potential as antibacterial agents.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. The azepane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds Analyzed:

Target Compound : 4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

Pyrrolidine Analog : N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide

Thiazole Derivative: 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Morpholine-Based Compound: N-(4-Methyl-3-((4-methylpyridin-2-yl)amino)phenyl)-4-(morpholinomethyl)benzamide (Compound 9, )

Structural Features:

| Compound | Core Structure | Substituent at 4-Position | Aromatic/Amine Group |

|---|---|---|---|

| Target Compound | Benzamide | Azepane-1-sulfonyl | N-(4-methylpyridin-2-yl) |

| Pyrrolidine Analog | Benzamide | Pyrrolidine-1-sulfonyl | N-(4-methylpyrimidin-2-yl) |

| Thiazole Derivative | Benzamide | Azepane-1-sulfonyl | N-(4-(4-phenoxyphenyl)thiazol-2-yl) |

| Morpholine-Based Compound | Benzamide | Morpholinomethyl | N-(4-methylpyridin-2-yl) |

- Ring Size Impact : The azepane group (7-membered) in the target compound may confer greater conformational flexibility and lipophilicity compared to the pyrrolidine analog (5-membered) . This could enhance membrane permeability but reduce aqueous solubility.

- Heterocyclic Variations: The thiazole derivative replaces the pyridinyl group with a phenoxyphenyl-thiazole moiety, likely altering target specificity due to steric and electronic differences .

Biological Activity

4-(Azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, biological mechanisms, and therapeutic implications based on the latest research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 373.47 g/mol. The presence of an azepan ring and a sulfonamide group contributes to its solubility and interaction with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.47 g/mol |

| CAS Number | 314043-73-7 |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route emphasizes the formation of the azepan ring and the introduction of the sulfonamide group, which are crucial for the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in:

1. Enzyme Inhibition:

- The compound may act as an inhibitor of specific enzymes involved in various disease pathways, particularly those associated with cancer progression. For instance, similar compounds have shown promise in inhibiting protein interactions critical for cancer development, especially involving menin and MLL fusion proteins.

2. Anticancer Properties:

- Preliminary studies suggest that this compound may inhibit Polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer cell proliferation. PLK4 overexpression is linked to various cancers, making it a target for therapeutic intervention .

3. Interaction with Biological Molecules:

- The unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Understanding these interactions is crucial for optimizing therapeutic effects and minimizing side effects .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various cancer cell lines:

| Study Reference | Cell Line | Effect Observed |

|---|---|---|

| RPE1 (p53 positive) | Stabilization of p53; G1 arrest | |

| Various Cancer Lines | Inhibition of PLK4 leading to reduced proliferation |

These findings indicate that the compound not only inhibits cell division but also stabilizes tumor suppressor proteins like p53, which could lead to enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing 4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide?

- Synthesis Protocol :

- Step 1 : Sulfonylation of the azepane ring using sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, NaOH as base) .

- Step 2 : Amide coupling between the sulfonylated intermediate and 4-methylpyridin-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Optimization : Reaction temperatures (typically 60–80°C) and solvent polarity must be controlled to avoid side reactions like hydrolysis .

- Key Reagents : Sulfonyl chlorides, 4-methylpyridin-2-amine, DMF, EDC/HOBt .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to verify sulfonamide (-SO-) and benzamide (-CONH-) linkages .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] ~420–470 Da) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved in enzyme inhibition assays?

- Contradiction Analysis :

- Dose-Response Curves : Validate IC values across multiple replicates to rule out assay variability .

- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to assess binding specificity vs. off-target enzymes (e.g., kinases, sulfotransferases) .

- Buffer Optimization : Test pH and ionic strength effects on enzyme-compound interactions .

Q. What strategies improve the compound’s solubility for in vitro cellular assays?

- Methodology :

- Co-Solvent Systems : Use DMSO (≤0.1%) with cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

- Nanoparticle Encapsulation : Lipid-based carriers to maintain bioavailability .

Q. How does the sulfonamide group influence metabolic stability in hepatic microsomal studies?

- Experimental Design :

- Microsomal Incubation : Monitor degradation via LC-MS/MS over 60 minutes (NADPH-regenerating system) .

- Metabolite ID : Use Q-TOF MS to detect hydroxylation or sulfoxide formation .

- CYP Inhibition : Assess CYP3A4/2D6 interactions using fluorogenic substrates .

Methodological Challenges & Solutions

Q. Reproducibility issues in scaled-up synthesis: How to address them?

- Root Cause : Variability in sulfonylation efficiency due to moisture sensitivity.

- Solution :

- Use Schlenk-line techniques for anhydrous conditions .

- Replace DMF with THF for better temperature control during amide coupling .

Interpreting ambiguous NMR peaks for the azepane ring protons

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals at δ 1.4–2.1 ppm .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange .

Key Research Gaps

Lack of crystallographic data for target binding modes

- Proposed Work :

- Co-crystallize the compound with purified enzymes (e.g., carbonic anhydrase) .

- Utilize synchrotron X-ray diffraction for high-resolution structures .

Limited in vivo pharmacokinetic profiling

- Next Steps :

- Conduct rodent studies with IV/PO dosing to measure AUC, C, and t .

- Evaluate blood-brain barrier penetration using MDCK-MDR1 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.